molecular formula C4H12N2O B14532841 Ethanol, 2-(1,2-dimethylhydrazino)- CAS No. 62404-49-3

Ethanol, 2-(1,2-dimethylhydrazino)-

Cat. No.: B14532841
CAS No.: 62404-49-3
M. Wt: 104.15 g/mol
InChI Key: NWZICNQMUFHNBM-UHFFFAOYSA-N
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Description

Ethanol, 2-(1,2-dimethylhydrazino)- (CAS: Not explicitly provided; IUPAC name: 2-(1,2-Dimethylhydrazinyl)ethanol) is a hydrazine derivative featuring a dimethylhydrazino (-NH-N(CH₃)₂) group attached to the second carbon of ethanol. This compound is structurally characterized by its bifunctional nature, combining the reactivity of hydrazine derivatives with the hydroxyl group of ethanol.

Key properties of interest include:

  • Reactivity: The dimethylhydrazino group can participate in cyclization, condensation, and coordination chemistry.
  • Applications: Potential use in pharmaceuticals, agrochemicals, or as ligands in catalysis (e.g., phosphorus dendrimers functionalized with tris(1,2-dimethylhydrazino)diphosphane, ) .

Properties

CAS No.

62404-49-3

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

2-[methyl(methylamino)amino]ethanol

InChI

InChI=1S/C4H12N2O/c1-5-6(2)3-4-7/h5,7H,3-4H2,1-2H3

InChI Key

NWZICNQMUFHNBM-UHFFFAOYSA-N

Canonical SMILES

CNN(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(1,2-dimethylhydrazino)- typically involves the reaction of ethanol with 1,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound.

Industrial Production Methods: Industrial production of Ethanol, 2-(1,2-dimethylhydrazino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-(1,2-dimethylhydrazino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce simpler hydrazine derivatives.

Scientific Research Applications

Ethanol, 2-(1,2-dimethylhydrazino)- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-(1,2-dimethylhydrazino)- involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological responses.

Comparison with Similar Compounds

Comparison :

  • Reactivity: Ethanol, 2-(1,2-dimethylhydrazino)- exhibits higher nucleophilicity and steric hindrance due to the bulkier dimethylhydrazino group, enabling distinct cyclization pathways (e.g., diastereoselective 1,2-oxaphospholane formation, ) .
  • Thermal Stability: Dimethylhydrazino derivatives may decompose at elevated temperatures (e.g., retroaldol reaction observed in related hydrazones, ) .
2.2 3-(2,2-Dimethylhydrazino) Ethyl Propionate
  • Structure: Propionate ester with a dimethylhydrazino group on C3.
  • Synthesis : Reaction of 1,1-dimethylhydrazine with ethyl acrylate ().
  • Properties :
    • Purity Challenges : Hydrazine impurities (e.g., 87–91% purity post-distillation) .
    • Reactivity : Forms coordination complexes or undergoes alkylation (e.g., iodination to yield iodate derivatives) .

Comparison :

  • Functional Groups: The ester group in ethyl propionate introduces different solubility and reactivity (e.g., susceptibility to hydrolysis) compared to the hydroxyl group in ethanol derivatives.
  • Synthetic Yield : Moderate yields (31–91%) due to competing side reactions, a common issue in hydrazine-based syntheses .
2.3 4-Chloro-2-(3-Trifluoromethylphenyl)-5-(1,2-Dimethylhydrazino)-Pyridazin-3(2H)-one
  • Structure: Pyridazinone heterocycle with dimethylhydrazino and aryl substituents ().
  • Properties :
    • Melting Point : 82–84°C .
    • Applications : Anticancer evaluation (implied by structural analogs in ) .

Comparison :

  • Synthetic Complexity : Multi-step synthesis involving hydrazide intermediates (e.g., hydrazone formation via Schiff base reactions, ) .

Research Findings and Challenges

  • Diastereoselectivity: Cyclization of dimethylhydrazino phosphites yields trans-diastereomers (e.g., 3-(ß,ß-dimethylhydrazino)-1,2-oxaphospholanes, ), attributed to steric and electronic effects .
  • Impurity Management : Hydrazine byproducts (e.g., in ) necessitate rigorous purification steps like vacuum distillation .
  • Thermal Sensitivity: Dimethylhydrazino derivatives may decompose above 80°C (), limiting high-temperature applications .

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